molecular formula C19H20N2O B11834044 3-Phenethyl-2-propyl-3H-quinazolin-4-one CAS No. 732995-39-0

3-Phenethyl-2-propyl-3H-quinazolin-4-one

Cat. No.: B11834044
CAS No.: 732995-39-0
M. Wt: 292.4 g/mol
InChI Key: COTHHWVMFQBANM-UHFFFAOYSA-N
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Description

3-Phenethyl-2-propylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique phenethyl and propyl substitutions, may exhibit distinct pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-2-propylquinazolin-4(3H)-one typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives, followed by cyclization. Common reagents include:

  • Aniline derivatives
  • Carboxylic acids or esters
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production may involve optimized synthetic routes to maximize yield and purity. This often includes:

  • Use of high-purity starting materials
  • Controlled reaction conditions (temperature, pressure)
  • Efficient purification techniques (crystallization, chromatography)

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinazolinone ring to dihydroquinazolinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenethyl or propyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acidic or basic catalysts for substitution reactions

Major Products

    Oxidation products: Quinazolinone oxides

    Reduction products: Dihydroquinazolinones

    Substitution products: Various substituted quinazolinones

Scientific Research Applications

3-Phenethyl-2-propylquinazolin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Phenethyl-2-propylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones may:

  • Interact with enzymes or receptors
  • Modulate signaling pathways
  • Inhibit or activate specific proteins

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Known for its anti-cancer properties.

    2-Propylquinazolin-4(3H)-one: Studied for its anti-inflammatory effects.

    3-Phenethylquinazolin-4(3H)-one: Investigated for antimicrobial activity.

Uniqueness

3-Phenethyl-2-propylquinazolin-4(3H)-one is unique due to the combination of phenethyl and propyl groups, which may confer distinct pharmacological properties compared to other quinazolinones.

Properties

CAS No.

732995-39-0

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-(2-phenylethyl)-2-propylquinazolin-4-one

InChI

InChI=1S/C19H20N2O/c1-2-8-18-20-17-12-7-6-11-16(17)19(22)21(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3

InChI Key

COTHHWVMFQBANM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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